2,3-dihydro-5-benzofuranacetic acid 2,3-dihydro-5-benzofuranacetic acid 2,3-Dihydro-5-benzofuranacetic Acid is a metabolite of Darifenacin.
Brand Name: Vulcanchem
CAS No.: 69999-16-2
VCID: VC21348893
InChI: InChI=1S/C10H10O3/c11-10(12)6-7-1-2-9-8(5-7)3-4-13-9/h1-2,5H,3-4,6H2,(H,11,12)
SMILES: C1COC2=C1C=C(C=C2)CC(=O)O
Molecular Formula: C10H10O3
Molecular Weight: 178.18 g/mol

2,3-dihydro-5-benzofuranacetic acid

CAS No.: 69999-16-2

Cat. No.: VC21348893

Molecular Formula: C10H10O3

Molecular Weight: 178.18 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

2,3-dihydro-5-benzofuranacetic acid - 69999-16-2

CAS No. 69999-16-2
Molecular Formula C10H10O3
Molecular Weight 178.18 g/mol
IUPAC Name 2-(2,3-dihydro-1-benzofuran-5-yl)acetic acid
Standard InChI InChI=1S/C10H10O3/c11-10(12)6-7-1-2-9-8(5-7)3-4-13-9/h1-2,5H,3-4,6H2,(H,11,12)
Standard InChI Key LALSYIKKTXUSLG-UHFFFAOYSA-N
SMILES C1COC2=C1C=C(C=C2)CC(=O)O
Canonical SMILES C1COC2=C1C=C(C=C2)CC(=O)O
Appearance Yellow Solid
Melting Point 96-98°C

Chemical Structure and Properties

Molecular Architecture

2,3-Dihydro-5-benzofuranacetic acid consists of a 2,3-dihydrobenzofuran ring system (a partially saturated furan fused to a benzene ring) with an acetic acid substituent at the 5-position. The molecular formula is C₁₀H₁₀O₃, and its molecular weight is 178.18 g/mol . Key structural features include:

  • A five-membered furan ring with two adjacent saturated carbons (positions 2 and 3).

  • A benzene ring fused to the furan moiety.

  • A carboxylic acid group (-COOH) attached to the acetic acid chain.

The compound’s structure is stabilized by conjugation between the aromatic π-system and the electron-withdrawing carboxylic acid group.

Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₁₀O₃
Molecular Weight178.18 g/mol
Melting Point96–98°C (PubChem), 105–107°C (Chemsrc)
Density1.3 ± 0.1 g/cm³
Boiling Point345.8 ± 11.0°C at 760 mmHg
Flash Point142.1 ± 12.8°C
LogP (Lipophilicity)1.43

The discrepancy in melting points across sources may reflect variations in sample purity or measurement conditions.

Synthesis Methods

Key Synthetic Routes

The synthesis of 2,3-dihydro-5-benzofuranacetic acid typically involves multi-step strategies starting from benzofuran precursors. Below are two prominent methods:

Reduction of Acetic Acid Derivatives

A common approach involves reducing 2,3-dihydrobenzofuran-5-acetic acid derivatives. For example:

  • Borane-THF Reduction:

    • Reagents: Borane-tetrahydrofuran (BH₃-THF) complex.

    • Conditions: 0–20°C, 20 hours in dry tetrahydrofuran (THF).

    • Yield: 100% after quenching with water and extraction .

    • Example: Reduction of 2,3-dihydrobenzofuran-5-acetic acid to 2,3-dihydro-5-benzofuranethanol (a precursor) .

Multi-Step Organic Synthesis

Alternative routes involve constructing the benzofuran core followed by acetic acid functionalization:

  • Step 1: Form the dihydrobenzofuran ring via cyclization or electrophilic substitution.

  • Step 2: Introduce the acetic acid group through nucleophilic substitution or coupling reactions.

Industrial-Scale Production

Large-scale synthesis prioritizes cost-effectiveness and safety:

  • Catalytic Hydrogenation: Used to saturate unsaturated bonds in intermediates.

  • Purification: Chromatography or crystallization to achieve >95% purity.

Applications in Pharmaceutical Chemistry

Intermediate for Darifenacin

2,3-Dihydro-5-benzofuranacetic acid is a pivotal precursor in the synthesis of darifenacin, a muscarinic receptor antagonist used to treat overactive bladder. The synthesis pathway involves:

  • Esterification: Conversion of the carboxylic acid to a methyl ester.

  • Amidation: Reaction with a secondary amine to form the active pharmaceutical ingredient (API).

Research Findings and Mechanistic Insights

Structure-Activity Relationships (SAR)

Studies on derivatives reveal:

ModificationImpact on Activity
Electron-donating substituents on benzene ringEnhanced antioxidant capacity
Increased alkyl chain lengthHigher membrane partitioning (logP > 2)
Hydrophilic groups (e.g., -OH)Reduced lipophilicity, lower efficacy

Data Tables

PropertyValueSource
CAS Number69999-16-2
SMILESC1COC2=C1C=C(C=C2)CC(=O)O
InChIKeyLALSYIKKTXUSLG-UHFFFAOYSA-N
Vapor Pressure0.0 ± 0.8 mmHg at 25°C
Refractive Index1.595

Synthesis Reagents and Conditions

Reaction StepReagents/ConditionsYield
Borane-THF ReductionBH₃-THF, THF, 0–20°C, 20 h100%
EsterificationMethanol, acid catalyst>95%

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